![molecular formula C11H12ClN3O B571812 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1353637-44-1](/img/structure/B571812.png)

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

説明

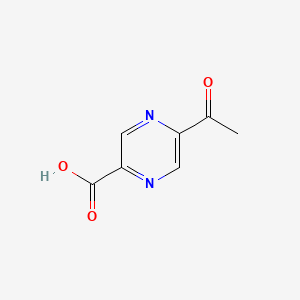

The compound “6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . It also contains a tetrahydro-2H-pyran-2-yl group, which is a six-membered ring structure containing five carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The pyrazolo[4,3-c]pyridine core would contribute to the rigidity of the molecule, while the tetrahydro-2H-pyran-2-yl group could introduce some flexibility .科学的研究の応用

-

Tetrahydropyran Derivatives

- Field : Organic Chemistry

- Application Summary : Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Derivatives of tetrahydropyran are more common. Specifically, the 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .

- Methods of Application : The alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .

- Results : These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .

-

Histone Deacetylase (HDAC) Inhibitors

- Field : Medicinal Chemistry

- Application Summary : Tetrahydropyran derivatives may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The potential outcomes of this application are not provided in the source .

-

Suzuki Coupling Reaction

- Field : Organic Chemistry

- Application Summary : The compound may be used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bond .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The potential outcomes of this application are not provided in the source .

-

Synthesis of Darolutamide Derivatives

- Field : Medicinal Chemistry

- Application Summary : The compound may be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The potential outcomes of this application are not provided in the source .

-

Synthesis of Antineoplastic and Antileukemic Agents

- Field : Medicinal Chemistry

- Application Summary : The compound may be used in the synthesis of antineoplastic and antileukemic agents .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The potential outcomes of this application are not provided in the source .

-

2H-Pyran-2-one, tetrahydro-6-tridecyl

- Field : Organic Chemistry

- Application Summary : This compound is a derivative of tetrahydropyran and has a molecular weight of 282.4614 .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The potential outcomes of this application are not provided in the source .

-

2H-Pyran-2-one, tetrahydro-6-propyl

- Field : Organic Chemistry

- Application Summary : This compound is another derivative of tetrahydropyran and has a molecular weight of 142.1956 .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The potential outcomes of this application are not provided in the source .

特性

IUPAC Name |

6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-10-5-9-8(6-13-10)7-14-15(9)11-3-1-2-4-16-11/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIMHYFRCMWCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC(=NC=C3C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855635 | |

| Record name | 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | |

CAS RN |

1353637-44-1 | |

| Record name | 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)

![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)

![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)